7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione
CAS No.: 1253789-69-3
Cat. No.: VC0087571
Molecular Formula: C10H11N3O3S
Molecular Weight: 253.276
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1253789-69-3 |
|---|---|
| Molecular Formula | C10H11N3O3S |
| Molecular Weight | 253.276 |
| IUPAC Name | 7-methylsulfanyl-1-propylpyrimido[4,5-d][1,3]oxazine-2,4-dione |
| Standard InChI | InChI=1S/C10H11N3O3S/c1-3-4-13-7-6(8(14)16-10(13)15)5-11-9(12-7)17-2/h5H,3-4H2,1-2H3 |
| Standard InChI Key | NWRVFNMDGCWLFD-UHFFFAOYSA-N |
| SMILES | CCCN1C2=NC(=NC=C2C(=O)OC1=O)SC |
Introduction
Chemical Identity and Physical Properties
7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D] oxazine-2,4-dione is a heterocyclic compound belonging to the pyrimido-oxazine class of molecules. This compound is characterized by a complex ring structure comprising pyrimidine fused with an oxazine moiety, along with specific functional groups that contribute to its chemical behavior and biological activity. The compound has been assigned the Chemical Abstracts Service (CAS) registry number 1253789-69-3, which serves as its unique identifier in chemical databases and literature .
The molecular formula of this compound is C₁₀H₁₁N₃O₃S, indicating a composition of 10 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . With a calculated molecular weight of 253.28 g/mol, it falls within the range of small-molecule compounds that generally have favorable drug-like properties in terms of absorption and distribution in biological systems .
Structural Features
The structural composition of 7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D] oxazine-2,4-dione includes several key features that define its chemical behavior:
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A pyrimidine ring fused with an oxazine moiety, forming the pyrimido[4,5-D] oxazine scaffold
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A methylthio (-SCH₃) group at position 7
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A propyl chain (-CH₂CH₂CH₃) attached to the nitrogen at position 1
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Two carbonyl groups (C=O) at positions 2 and 4, forming a dione structure
The SMILES notation for this compound is CCCN1C2=NC(=NC=C2C(=O)OC1=O)SC, which provides a linear representation of its molecular structure that can be processed by computational chemistry software .
Structural Comparisons with Similar Compounds
The structural characterization of 7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D] oxazine-2,4-dione reveals important similarities and differences when compared to related compounds. A particularly notable analog is 1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d] oxazine-2,4-dione (CAS: 76360-89-9), which differs only in the alkyl substituent at position 1 (isopropyl instead of propyl).
This minor structural variation can significantly impact the compound's physical properties, receptor binding characteristics, and biological activities. The isopropyl group, being branched rather than linear, creates different spatial arrangements and potentially alters how the molecule interacts with biological targets.
Comparative Analysis of Related Compounds
The table below presents a comparative analysis of 7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D] oxazine-2,4-dione and structurally related compounds:
Structure-Activity Relationship Insights
The pyrimido[4,5-d] oxazine scaffold represents an important pharmacophore that has been associated with various biological activities. Related compounds featuring this heterocyclic core have demonstrated potential in several therapeutic areas:
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Kinase inhibition: Similar heterocyclic structures have shown activity against various protein kinases
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Cell cycle regulation: Related compounds may interact with cyclin-dependent kinases
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Anti-proliferative activity: The core structure has been associated with growth inhibition in certain cell lines
Understanding these structure-activity relationships provides valuable insights for potential applications of 7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D] oxazine-2,4-dione in drug discovery and development.
Physicochemical Properties and Testing Methods
Understanding the physicochemical properties of 7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D] oxazine-2,4-dione is essential for predicting its behavior in biological systems and developing appropriate formulations for research applications.
Solubility Profile
Based on its structural features, 7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D] oxazine-2,4-dione likely exhibits:
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Limited water solubility due to its heterocyclic core and hydrophobic substituents
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Good solubility in organic solvents such as DMSO, methanol, and dichloromethane
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Moderate solubility in mixed aqueous-organic systems, which are often used in biological assays
These solubility characteristics must be considered when designing experiments involving this compound.
Analytical Methods
Several analytical techniques are suitable for the characterization and quantification of 7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D] oxazine-2,4-dione:
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High-performance liquid chromatography (HPLC) for purity assessment and quantification
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Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation
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Mass spectrometry for precise molecular weight determination and fragment analysis
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Infrared spectroscopy for identification of functional groups
These methods collectively provide a comprehensive profile of the compound's identity and purity, which is critical for research applications.
Current Research Status and Future Directions
Research involving 7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D] oxazine-2,4-dione is still in its early stages, with much of the current knowledge derived from studies on related compounds. The available literature suggests several promising avenues for future investigation.
Research Gaps
Several aspects of this compound remain underexplored:
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Detailed mechanism of action studies
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Comprehensive evaluation of biological activities across different cellular and animal models
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Structure-activity relationship studies with systematic modification of the substitution pattern
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Potential synergistic effects when combined with established therapeutic agents
Future Research Directions
Future research on 7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D] oxazine-2,4-dione may focus on:
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Development of more efficient synthetic routes to facilitate larger-scale production
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Exploration of additional biological activities beyond those currently associated with similar compounds
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Computational studies to predict binding to specific biological targets
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Derivatization to improve pharmacokinetic properties or enhance specific biological activities
These research directions could significantly expand our understanding of this compound and potentially lead to valuable therapeutic applications.
Comparison with Other Heterocyclic Compounds
To better understand the unique properties of 7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D] oxazine-2,4-dione, it is valuable to compare it with other classes of heterocyclic compounds that share partial structural similarities.
Comparative Analysis Table
The following table presents a comparative analysis of different heterocyclic classes relevant to 7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D] oxazine-2,4-dione:
This comparison highlights the unique structural features of 7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D] oxazine-2,4-dione that distinguish it from other heterocyclic compounds and may contribute to its specific biological profile.
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